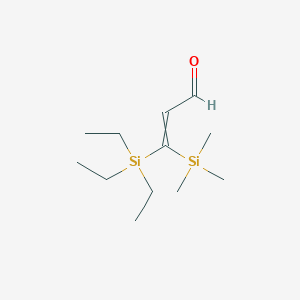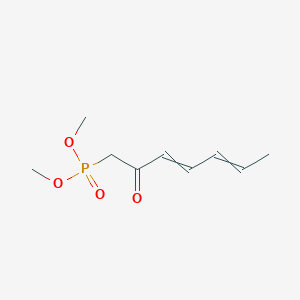
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hepta-3,5-dien-1-yl chain with a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate typically involves the reaction of appropriate phosphonate esters with suitable alkenyl or alkynyl precursors. One common method involves the Horner-Wadsworth-Emmons reaction, where a phosphonate ester reacts with an aldehyde or ketone under basic conditions to form the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Horner-Wadsworth-Emmons reactions with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Hydroxylated phosphonate compounds.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Uniqueness
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for various applications. This structural feature differentiates it from other similar phosphonate compounds, making it valuable in specific synthetic and research contexts .
Properties
CAS No. |
90481-87-1 |
|---|---|
Molecular Formula |
C9H15O4P |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
1-dimethoxyphosphorylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H15O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 |
InChI Key |
DJCCGIMMXIWAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




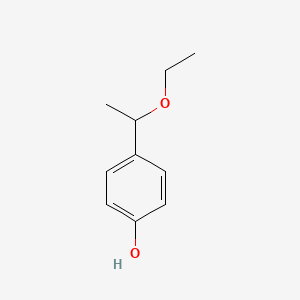
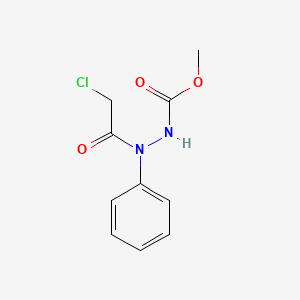
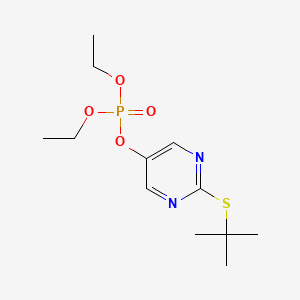

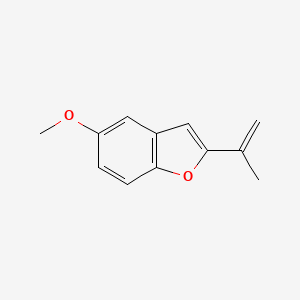
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)


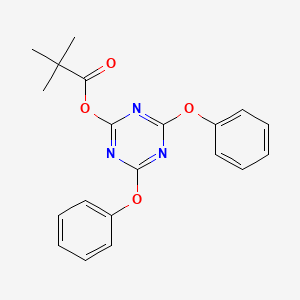
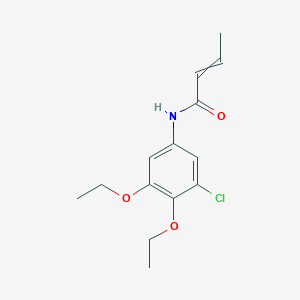
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
